1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid
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Overview
Description
1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a dimethylamino sulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Sulfonylation: The dimethylamino sulfonyl group is introduced through a sulfonylation reaction using dimethylamine and a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino sulfonyl group can act as a functional moiety that interacts with active sites, while the phenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-[(Dimethylamino)sulfonyl]-4-methylpiperidine-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
1-[(Dimethylamino)sulfonyl]-4-ethylpiperidine-4-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activity. The phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a pharmaceutical agent.
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-4-phenylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15(2)21(19,20)16-10-8-14(9-11-16,13(17)18)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGMKHJOQPXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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